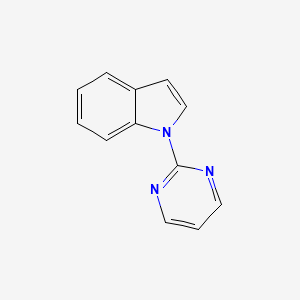![molecular formula C23H26N2O2 B2669083 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane CAS No. 176706-98-2](/img/structure/B2669083.png)
2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane is a chiral ligand widely used in asymmetric synthesis. It is known for its ability to form stable complexes with various metals, making it a valuable tool in catalytic processes. The compound has a molecular formula of C23H26N2O2 and a molecular weight of 362.5 g/mol .
准备方法
The synthesis of 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane typically involves the reaction of (S)-4-benzyl-2-oxazoline with acetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane has a wide range of applications in scientific research:
Medicine: Its role in forming stable metal complexes makes it useful in the development of metal-based drugs.
作用机制
The mechanism of action of 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with the metal center, facilitating various catalytic processes. The molecular targets include transition metals such as rhodium, palladium, and copper. The pathways involved often include the formation of intermediate metal-ligand complexes, which then participate in the catalytic cycle .
相似化合物的比较
2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane can be compared with other similar compounds such as:
- 2,2-Bis[(4S)-4-isopropyloxazoline]propane
- 2,2′-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
- 2,6-Bis[(4S)-(−)-isopropyl-2-oxazolin-2-yl]pyridine
These compounds share similar structural features but differ in their substituents on the oxazoline rings. The uniqueness of this compound lies in its benzyl substituents, which provide distinct steric and electronic properties, enhancing its effectiveness as a chiral ligand in asymmetric catalysis .
属性
IUPAC Name |
(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,21-24-19(15-26-21)13-17-9-5-3-6-10-17)22-25-20(16-27-22)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKCKAKYRQUVRK-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@H](CO1)CC2=CC=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/new.no-structure.jpg)
![2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2669002.png)
![3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2669003.png)
![2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2669004.png)



![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2669013.png)
![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)




